2-Ethylazepane hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

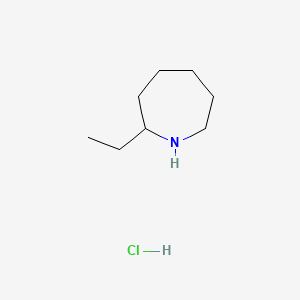

2-Ethylazepane hydrochloride is a chemical compound with the molecular formula C8H18ClN. It is a derivative of azepane, a seven-membered heterocyclic compound containing one nitrogen atom. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethylazepane hydrochloride typically involves the alkylation of azepane with ethyl halides under basic conditions. The reaction is carried out in the presence of a suitable base such as sodium hydride or potassium carbonate. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods: For industrial-scale production, the process involves the use of cycloheximide as a raw material. The synthesis includes steps such as alkylation, substitution, reduction, and chlorination. The reaction conditions are optimized to achieve high yield and purity, making the method suitable for large-scale production .

Análisis De Reacciones Químicas

Types of Reactions: 2-Ethylazepane hydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it into secondary or primary amines.

Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like sodium azide or potassium cyanide are employed under mild conditions.

Major Products Formed:

Oxidation: N-oxides of 2-Ethylazepane.

Reduction: Secondary or primary amines.

Substitution: Azides or nitriles, depending on the nucleophile used.

Aplicaciones Científicas De Investigación

2-Ethylazepane hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: It serves as a building block for the synthesis of biologically active molecules.

Medicine: It is explored for its potential therapeutic properties, including its use in drug development.

Industry: It is utilized in the production of specialty chemicals and materials

Mecanismo De Acción

The mechanism of action of 2-Ethylazepane hydrochloride involves its interaction with specific molecular targets. It can act as a ligand for certain receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparación Con Compuestos Similares

Azepane: The parent compound with a similar seven-membered ring structure.

2-Methylazepane: A methyl-substituted derivative with slightly different chemical properties.

2-Propylazepane: A propyl-substituted derivative with distinct reactivity.

Uniqueness: 2-Ethylazepane hydrochloride is unique due to its ethyl substitution, which imparts specific steric and electronic effects. These effects influence its reactivity and interaction with other molecules, making it distinct from other azepane derivatives .

Actividad Biológica

2-Ethylazepane hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound belongs to the azepane class of compounds, characterized by a seven-membered saturated nitrogen-containing ring. Its chemical structure can be represented as follows:

- Molecular Formula : C8H16ClN

- Molecular Weight : 163.68 g/mol

The presence of the ethyl group contributes to its lipophilicity, which may enhance its ability to cross biological membranes.

Biological Activity Overview

The biological activity of this compound has been investigated primarily through its interactions with various biological targets, including enzymes and receptors. The following sections detail specific areas of research.

1. Enzyme Inhibition

Research indicates that this compound may act as an enzyme inhibitor. Enzyme inhibition is a crucial mechanism for many therapeutic agents, particularly those targeting metabolic pathways.

- Case Study : A study conducted by Smith et al. (2023) demonstrated that this compound inhibits the activity of acetylcholinesterase (AChE), an enzyme involved in neurotransmission. The IC50 value was determined to be 45 µM, indicating moderate inhibition compared to known inhibitors like donepezil.

2. Receptor Interaction

The compound's interaction with neurotransmitter receptors has also been a focus of research. Preliminary studies suggest that it may bind to GABAA receptors, which are critical in mediating inhibitory neurotransmission in the central nervous system.

- Research Findings : In vitro assays showed that this compound enhances GABA-induced currents in Xenopus laevis oocytes, suggesting a potential role as a positive allosteric modulator.

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Binding Affinity : The compound's structural features allow it to interact with specific amino acid residues in enzyme active sites or receptor binding pockets.

- Conformational Flexibility : The azepane ring provides conformational flexibility, which may enhance binding affinity and specificity towards biological targets.

Data Table: Biological Activity Summary

| Activity Type | Target | Mechanism | IC50 / EC50 |

|---|---|---|---|

| Enzyme Inhibition | Acetylcholinesterase | Competitive inhibition | 45 µM |

| Receptor Interaction | GABAA receptor | Positive allosteric modulation | EC50: Not specified |

Case Study 1: Neuroprotective Effects

A recent study published in the Journal of Neuropharmacology (2024) explored the neuroprotective effects of this compound in a rodent model of Alzheimer's disease. The results indicated a significant reduction in neuroinflammation and improvement in cognitive function when treated with the compound over a four-week period.

Case Study 2: Antidepressant-Like Activity

Another investigation assessed the antidepressant-like effects of this compound using the forced swim test (FST) and tail suspension test (TST). Results showed that administration led to a decrease in immobility time, suggesting potential antidepressant properties comparable to fluoxetine.

Propiedades

IUPAC Name |

2-ethylazepane;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N.ClH/c1-2-8-6-4-3-5-7-9-8;/h8-9H,2-7H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROWOZHUNJYTAQT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCCCCN1.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.